

# 3,5-Dibromo-4-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

**Compound Name:** 3,5-Dibromo-4-methoxybenzaldehyde

**Cat. No.:** B172391

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – December 29, 2025] – **3,5-Dibromo-4-methoxybenzaldehyde** has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique substitution pattern, featuring two reactive bromine atoms, an activating methoxy group, and a versatile aldehyde functionality, makes it an invaluable precursor for a diverse array of synthetic transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents.

## Physicochemical and Spectroscopic Profile

**3,5-Dibromo-4-methoxybenzaldehyde** is a solid at room temperature with a molecular formula of  $C_8H_6Br_2O_2$  and a molecular weight of 293.94 g/mol [1]. Its key physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	108940-96-1	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	293.94 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Boiling Point	332 °C	<a href="#">[1]</a>
Purity	Typically ≥97%	

The spectroscopic data for **3,5-Dibromo-4-methoxybenzaldehyde** is crucial for its characterization. While a complete, verified dataset for this specific molecule is not readily available in all public databases, the following tables provide expected and observed data based on its structure and data from closely related analogues.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Estimated)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.85	s	1H	-CHO
8.05	s	2H	Ar-H
3.95	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS. Note: Chemical shifts are estimated based on analogous compounds.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Estimated)

Chemical Shift ( $\delta$ ) ppm	Assignment
190.5	C=O (Aldehyde)
160.0	C-OCH <sub>3</sub>
135.0	C-CHO
132.0	Ar-C (C2, C6)
115.0	C-Br
60.0	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Note: Chemical shifts are estimated based on analogous compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900	Medium	C-H stretch (aromatic and aliphatic)
~2830	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1550	Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ether)
~750	Strong	C-Br stretch

Data is typical for this class of compounds.

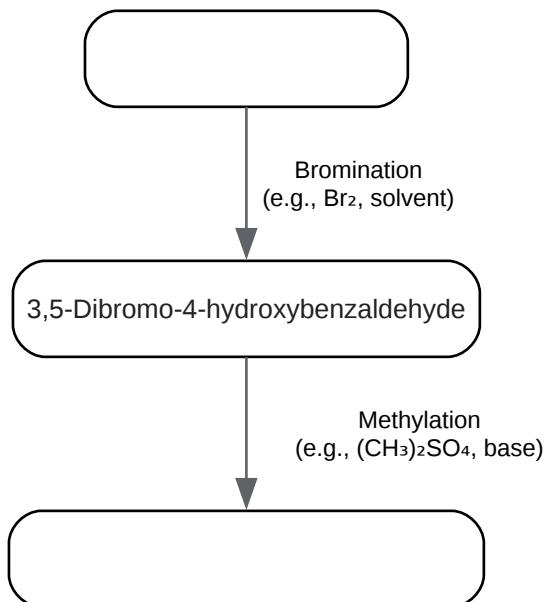
Table 4: Mass Spectrometry Data

m/z	Interpretation
292/294/296	$[M]^+$ molecular ion peak (isotopic pattern for $Br_2$ )
291/293/295	$[M-H]^+$
263/265/267	$[M-CHO]^+$
184/186	$[M-Br-CHO]^+$

Fragmentation pattern is predicted based on the structure.

## Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

The synthesis of **3,5-Dibromo-4-methoxybenzaldehyde** is typically achieved through a two-step process starting from the readily available 4-hydroxybenzaldehyde. The first step involves the electrophilic bromination of the aromatic ring, followed by methylation of the hydroxyl group.



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Synthesis workflow for **3,5-Dibromo-4-methoxybenzaldehyde**.

## Experimental Protocol: Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde

**Step 1: Synthesis of 3,5-Dibromo-4-hydroxybenzaldehyde[2][3]**

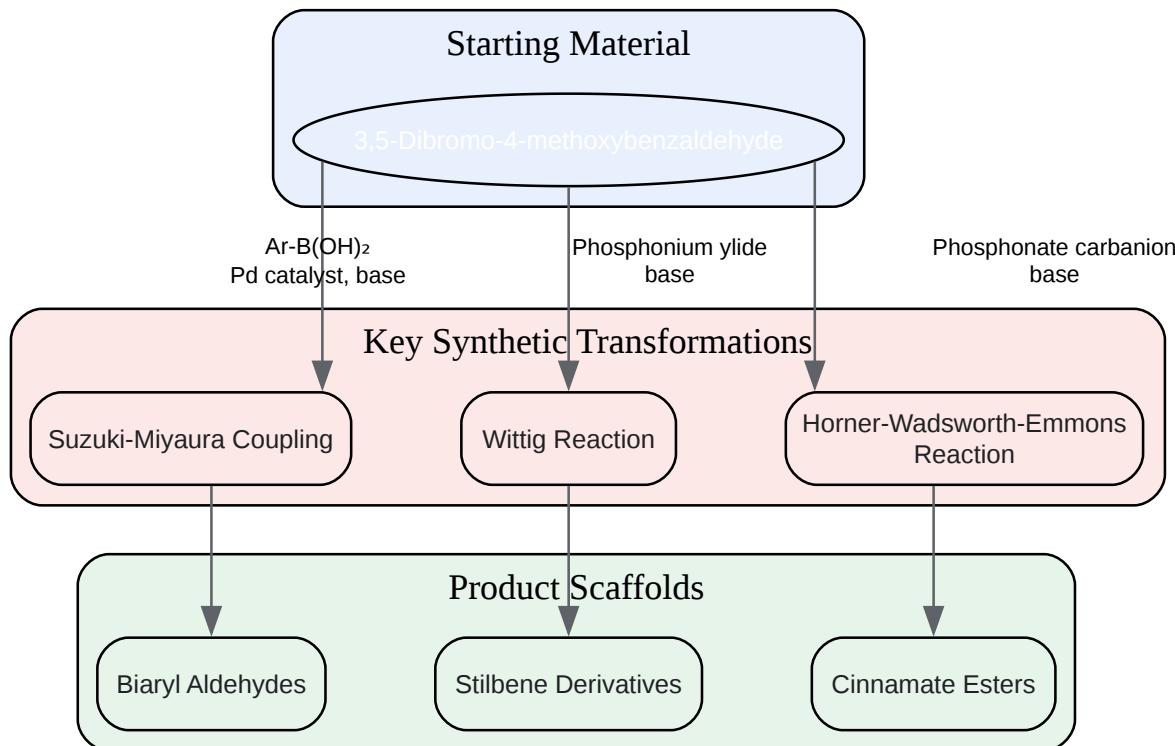
- To a stirred solution of 4-hydroxybenzaldehyde (1.0 mol) in methanol (1.0 L) at 0 °C, slowly add bromine (2.2 mol) while maintaining the temperature below 20 °C.
- Stir the reaction mixture at room temperature for 1 hour.
- Remove a significant portion of the methanol by distillation under reduced pressure.
- Add water to the concentrated solution to precipitate the product.
- Cool the mixture to 0 °C and collect the solid by filtration. Wash the solid with cold water and dry to yield 3,5-dibromo-4-hydroxybenzaldehyde.

**Step 2: Synthesis of 3,5-Dibromo-4-methoxybenzaldehyde**

- To a solution of 3,5-dibromo-4-hydroxybenzaldehyde (1.0 mol) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 mol).
- To this suspension, add dimethyl sulfate (1.2 mol) dropwise at room temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to afford **3,5-Dibromo-4-methoxybenzaldehyde**.

## Key Reactions and Applications in Organic Synthesis

The strategic placement of the bromine atoms and the aldehyde group makes **3,5-Dibromo-4-methoxybenzaldehyde** a versatile substrate for several key carbon-carbon and carbon-heteroatom bond-forming reactions.



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Key synthetic transformations of **3,5-Dibromo-4-methoxybenzaldehyde**.

## Suzuki-Miyaura Coupling

The bromine atoms of **3,5-Dibromo-4-methoxybenzaldehyde** serve as excellent handles for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl aldehydes. These structures are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- In a reaction vessel, combine **3,5-Dibromo-4-methoxybenzaldehyde** (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equiv).

- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purify the product by column chromatography.

Table 5: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid	Product	Typical Yield (%)
Phenylboronic acid	3-Bromo-5-phenyl-4-methoxybenzaldehyde	70-90
4-Methoxyphenylboronic acid	3-Bromo-5-(4-methoxyphenyl)-4-methoxybenzaldehyde	65-85

## Wittig Reaction

The aldehyde functionality readily undergoes Wittig olefination to produce stilbene derivatives. This reaction is particularly important in the synthesis of combretastatin analogues, which are potent tubulin polymerization inhibitors.

### Experimental Protocol: General Procedure for Wittig Reaction

- Prepare the phosphonium ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equiv) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.

- To the resulting ylide solution at an appropriate temperature (often 0 °C or room temperature), add a solution of **3,5-Dibromo-4-methoxybenzaldehyde** (1.0 equiv) in the same solvent.
- Stir the reaction mixture for several hours until completion.
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

## Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction offers an alternative to the Wittig reaction for the synthesis of alkenes, often with higher E-selectivity and easier purification. This reaction is useful for preparing  $\alpha,\beta$ -unsaturated esters and other electron-deficient alkenes.

### Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction

- To a suspension of a base (e.g., NaH, 1.1 equiv) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise.
- Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
- Add a solution of **3,5-Dibromo-4-methoxybenzaldehyde** (1.0 equiv) in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with water and extract the product with an organic solvent.
- The aqueous layer will contain the water-soluble phosphate byproduct.

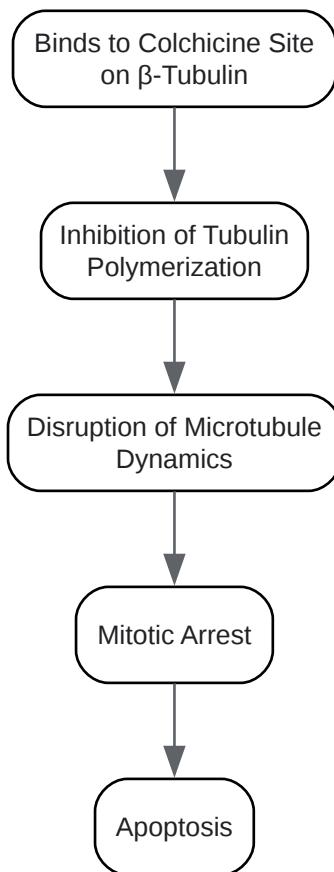
- Dry the organic layer, concentrate, and purify the product as needed.

## Application in Drug Discovery and Development

**3,5-Dibromo-4-methoxybenzaldehyde** is a key starting material in the synthesis of several classes of biologically active compounds, most notably combretastatin analogues and inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).

### Synthesis of Combretastatin Analogues: Tubulin Polymerization Inhibitors

Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. The synthesis of analogues often involves a Wittig reaction with a substituted benzaldehyde, such as **3,5-Dibromo-4-methoxybenzaldehyde**, to form the characteristic stilbene core.



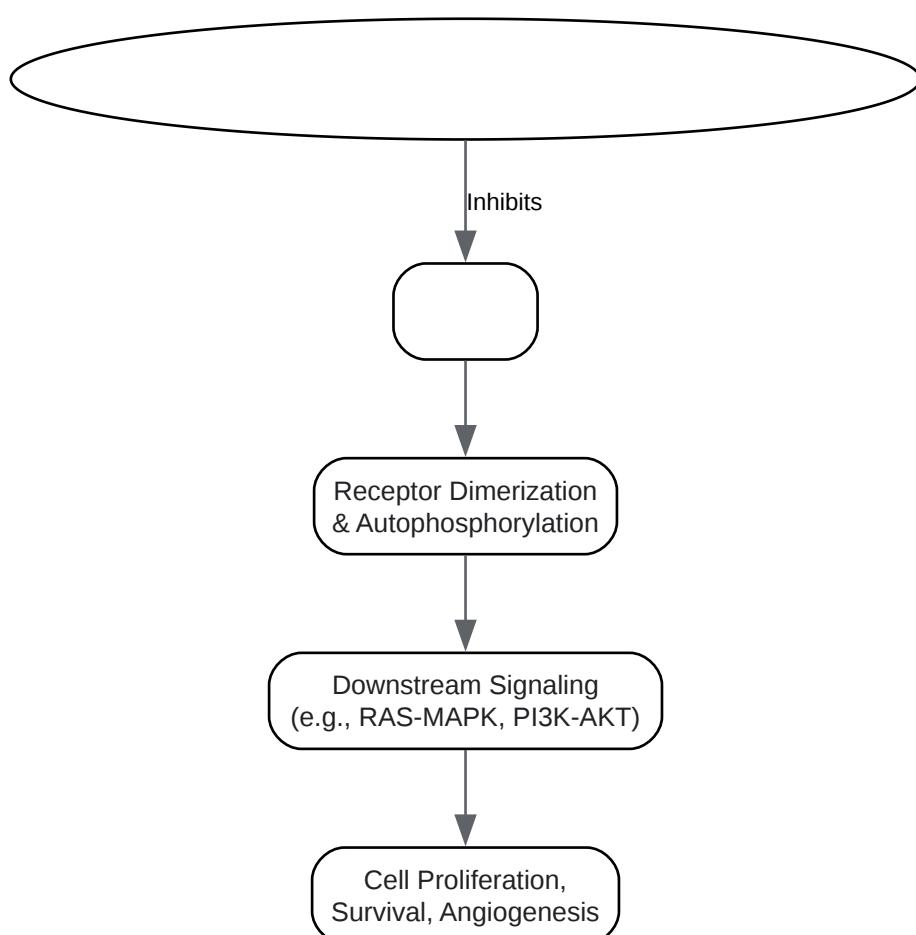
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Tubulin polymerization inhibition pathway.

The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

## Development of FGFR1 Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cellular processes, and its dysregulation is linked to cancer. **3,5-Dibromo-4-methoxybenzaldehyde** derivatives have been utilized in the synthesis of potent and selective FGFR1 inhibitors.



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FGFR1 signaling pathway and point of inhibition.

By blocking the ATP binding site of the FGFR1 kinase domain, these inhibitors prevent the downstream signaling cascade that promotes tumor growth and angiogenesis.

## Conclusion

**3,5-Dibromo-4-methoxybenzaldehyde** is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in a range of important synthetic transformations, providing access to complex molecular scaffolds with significant potential in drug discovery. The ability to readily participate in reactions such as Suzuki-Miyaura coupling and Wittig-type olefinations makes it an indispensable tool for medicinal chemists and researchers in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the importance of such adaptable and strategically functionalized starting materials will undoubtedly increase.

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